

Navigating the Synthesis and Utility of 4-Oxopyrrolidine-3-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxopyrrolidine-3-carbonitrile

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This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of **4-oxopyrrolidine-3-carbonitrile** and its derivatives. Due to the limited availability of public data on the unprotected **4-oxopyrrolidine-3-carbonitrile**, this document focuses on its N-tert-butyloxycarbonyl (Boc) protected analogue, tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a stable and commercially available intermediate that provides a direct synthetic route to the target compound.

Compound Identification and Properties

The N-Boc protected form of **4-oxopyrrolidine-3-carbonitrile** is a key intermediate in the synthesis of various bioactive molecules, including novel antibacterials and kinase inhibitors.^[1]
^[2] Its chemical identifiers and physical properties are summarized below.

Identifier	Value
IUPAC Name	tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate[2]
Synonyms	1-Boc-3-cyano-4-pyrrolidinone, N-Boc-3-cyano-4-pyrrolidinone, 3-Cyano-4-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester[2]
CAS Number	175463-32-8[2][3]

Table 1: Chemical Identifiers for tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃ [1]
Molecular Weight	210.23 g/mol [1]
Appearance	White to off-white crystalline powder or light yellow powder[1][2]
Melting Point	160-167 °C[2]
Boiling Point	360.7 °C at 760 mmHg[2]
Density	1.18 g/cm ³ [2]
Solubility	Soluble in DMSO, DMF; slightly soluble in water[1]
Storage	2-8 °C, under inert atmosphere[1][2]

Table 2: Physicochemical Properties of tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.

Experimental Protocols

Synthesis of tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate

A common synthetic route to tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate involves the Dieckmann condensation of N-Boc-N-(2-cyanoethyl)glycine ethyl ester.[\[4\]](#)

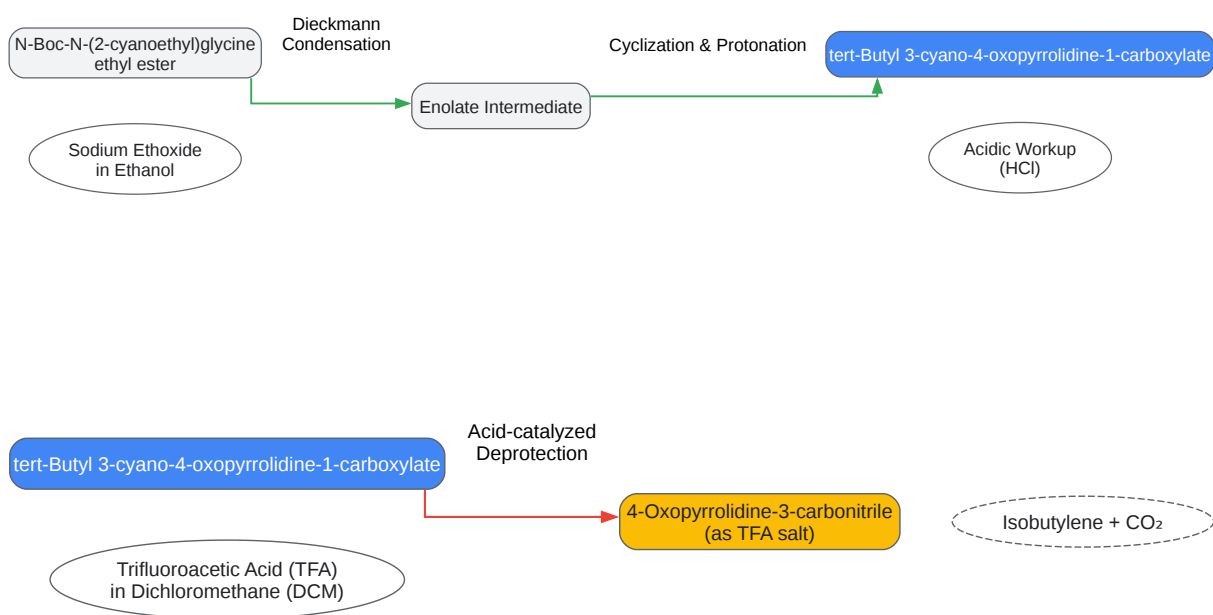
Materials:

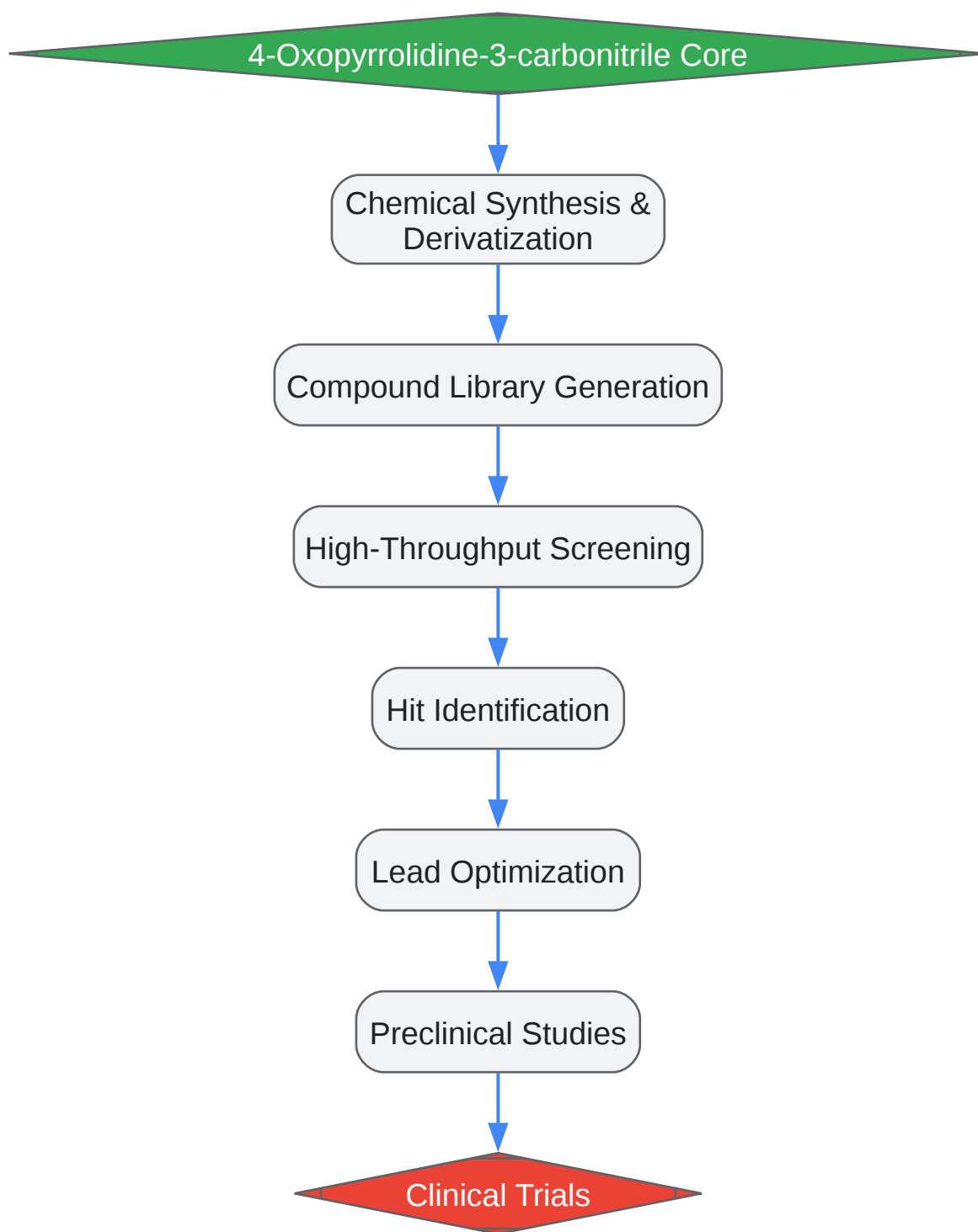
- N-Boc-N-(2-cyanoethyl)glycine ethyl ester
- Sodium metal
- Absolute ethanol
- 1 M Hydrochloric acid
- Ethyl acetate
- Anhydrous magnesium sulfate
- Water

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal (4 g, 0.17 mol) in absolute ethanol (100 mL) under reflux.[\[4\]](#)
- N-Boc-N-(2-cyanoethyl)glycine ethyl ester (an oil) is dissolved in absolute ethanol (50 mL).[\[4\]](#)
- The solution of the ester is added dropwise to the refluxing sodium ethoxide solution.[\[4\]](#)
- The reaction mixture is refluxed for an additional hour.[\[4\]](#)
- The solvent is removed under reduced pressure.[\[4\]](#)
- The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 30 mL).[\[4\]](#)
- The aqueous layer is cooled and the pH is adjusted to 4 with 1 M hydrochloric acid.[\[4\]](#)
- The product is extracted with ethyl acetate.[\[4\]](#)

- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to approximately 20 mL.[4]
- The resulting precipitate is filtered, washed with a small amount of cold ethyl acetate, and dried to yield the white solid product.[4]





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